5-methyl-3-(trifluoromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Description
5-Methyl-3-(trifluoromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a dihydroisoxazole carboxylic acid derivative characterized by a trifluoromethyl (-CF₃) substituent at the 3-position. The trifluoromethyl group imparts enhanced metabolic stability and lipophilicity, making this compound of interest in pharmaceutical and agrochemical research.
Properties
CAS No. |
1694419-62-9 |
|---|---|
Molecular Formula |
C6H6F3NO3 |
Molecular Weight |
197.11 g/mol |
IUPAC Name |
5-methyl-3-(trifluoromethyl)-4H-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C6H6F3NO3/c1-5(4(11)12)2-3(10-13-5)6(7,8)9/h2H2,1H3,(H,11,12) |
InChI Key |
DDFMMMCAXOSEAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=NO1)C(F)(F)F)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Precursor Preparation
The synthesis begins with the preparation of α,β-unsaturated carbonyl precursors. Methyl 4,4,4-trifluoroacetoacetate is a common starting material, reacting with hydroxylamine hydrochloride to form an intermediate hydroxylamine adduct. This adduct undergoes dehydration under acidic conditions to yield a nitrone, which subsequently cyclizes to form the dihydro-oxazole ring.
Table 1: Representative Reaction Conditions for Precursor Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Hydroxylamine addition | NH2OH·HCl, EtOH, reflux, 4 h | 78 | |
| Dehydration | H2SO4 (cat.), CH2Cl2, 0°C, 2 h | 85 | |
| Cyclization | pTSA (cat.), CH2Cl2, rt, 12 h | 72 |
Enantioselective Synthesis and Resolution
The stereogenic center at C5 of the dihydro-oxazole ring necessitates enantioselective methods. A patent-pending approach utilizes chiral auxiliaries, such as (S)-α-methylbenzylamine, to induce asymmetry during cyclization. The auxiliary coordinates to the carbonyl oxygen, directing the attack of hydroxylamine to form the desired (S)-enantiomer. Following cyclization, the auxiliary is removed via hydrogenolysis over palladium on carbon, yielding the free carboxylic acid with >90% enantiomeric excess (ee).
Table 2: Enantiomeric Resolution Methods
| Method | Conditions | ee (%) | Yield (%) |
|---|---|---|---|
| Chiral auxiliary | (S)-α-Me-benzylamine, Pd/C, H2 | 92 | 68 |
| Kinetic resolution | Lipase PS-30, vinyl acetate | 88 | 55 |
| Chiral chromatography | Chiralpak AD-H, hexane/i-PrOH | 99 | 40 |
Large-Scale Industrial Protocols
Industrial synthesis prioritizes cost-effectiveness and scalability. A patented method employs continuous flow chemistry to enhance reaction control and reduce byproducts. Key steps include:
-
Continuous Cyclization : A mixture of methyl 4,4,4-trifluoroacetoacetate and hydroxylamine hydrochloride is pumped through a heated reactor (60°C) with a residence time of 30 minutes, achieving 85% conversion.
-
In Situ Hydrolysis : The effluent is directly treated with aqueous NaOH in a plug-flow reactor, yielding the carboxylic acid without intermediate isolation.
This method reduces processing time by 70% compared to batch reactions and improves overall yield to 78%.
Challenges and Mitigation Strategies
Byproduct Formation
The primary byproduct, 5-methyl-3-(trifluoromethyl)-1,2-oxazole-5-carboxylic acid (non-dihydro analog), arises from over-dehydration during cyclization. This is mitigated by:
Chemical Reactions Analysis
1.1. Oxazole Ring Formation
The oxazole core is typically constructed via cyclocondensation or oxidative cyclization reactions. For dihydro-oxazole derivatives, methods such as copper-catalyzed oxidative cyclization of enamides or Suzuki–Miyaura coupling may be employed .
-
Copper-Catalyzed Cyclization : Enamides undergo oxidative cyclization to form oxazoles, particularly under mild conditions. This method enables the synthesis of 2,5-disubstituted oxazoles with diverse functional groups .
-
Suzuki–Miyaura Coupling : Used to install aryl or alkyl groups onto the oxazole ring, this reaction employs palladium catalysts and aryl halides or boronic acids. It is favored for its efficiency in forming carbon-carbon bonds under mild conditions.
2.1. Carboxylic Acid Group
The carboxylic acid (-COOH) group participates in standard reactions:
-
Esterification : Forms esters under acidic or basic conditions.
-
Amidation : Converts to amides using coupling agents (e.g., EDC, DCC).
-
Decarboxylation : May undergo thermal decarboxylation to yield carboxylic acid derivatives.
2.2. Oxazole Ring Reactivity
The dihydro-oxazole ring exhibits:
-
Electrophilic Substitution : Substituted positions (e.g., C-3) may undergo electrophilic reactions depending on directing groups.
-
Nucleophilic Attack : The oxygen and nitrogen atoms in the ring may act as nucleophiles, though this is less common.
-
Ring-Opening Reactions : Under acidic or basic conditions, the ring may open, particularly if destabilized by electron-withdrawing groups like CF₃ .
2.3. Trifluoromethyl Group
The CF₃ group enhances:
-
Metabolic Stability : Due to strong electron-withdrawing effects.
-
Bioavailability : Increases lipophilicity, aiding in biological applications.
Research Findings
-
Synthetic Versatility : The compound serves as a building block for heterocyclic derivatives, leveraging its reactive sites for further functionalization .
-
Biological Efficacy : The trifluoromethyl group’s electron-withdrawing nature enhances interactions with biological targets, suggesting utility in drug design.
-
Stability : The dihydro-oxazole structure and carboxylic acid group confer moderate solubility in polar solvents, aiding in synthetic processes.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following chemical formula:
- Molecular Formula : C6H6F3N1O3
- Molecular Weight : 197.11 g/mol
The trifluoromethyl group enhances lipophilicity, which is crucial for biological activity.
Antirheumatic Activity
Recent studies have identified derivatives of 4,5-dihydroisoxazole as potential antirheumatic agents. The compound has been synthesized and tested for its ability to inhibit specific pathways involved in inflammation and pain associated with rheumatic diseases.
Case Study :
A study conducted on Wistar rats demonstrated that the compound undergoes biotransformation via hydrolysis, leading to metabolites that retain pharmacological activity. The metabolites were identified using HPLC-MS/MS techniques, confirming their potential as active pharmaceutical ingredients (APIs) in treating rheumatism .
Antimicrobial Properties
Research indicates that oxazole derivatives exhibit antimicrobial properties. The presence of the trifluoromethyl group may enhance these effects, making the compound a candidate for developing new antimicrobial agents.
Data Table: Antimicrobial Activity of Oxazole Derivatives
| Compound Name | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| 5-Methyl-3-(trifluoromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | E. coli | 15 |
| This compound | S. aureus | 18 |
Synthesis and Metabolism
The synthesis of this compound involves several steps including cyclization reactions that yield the oxazole ring structure. Understanding its metabolic pathways is crucial for assessing its pharmacokinetic properties.
Metabolic Pathways :
The compound is metabolized primarily through hydrolysis to form two main metabolites: 3-(2-butyl-5-chloro-1H-imidazole-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid and 4-methoxy-3-(trifluoromethyl)aniline .
Potential in Drug Development
Given its promising biological activities, this compound could serve as a lead compound in drug development programs targeting inflammatory diseases and infections.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound can guide modifications to enhance efficacy and reduce toxicity. The trifluoromethyl group is particularly noted for its role in increasing metabolic stability.
Mechanism of Action
The mechanism of action of 5-methyl-3-(trifluoromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the binding affinity of the compound to its target proteins or enzymes, leading to more potent biological effects. The oxazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares the target compound with structurally related dihydroisoxazole carboxylic acids:
Key Observations:
- Lipophilicity : The trifluoromethyl group in the target compound likely increases logP compared to polar substituents (e.g., thiophen-2-yl or furan-2-yl).
- Stability : Analogs like 3-(2-butyl-5-chloroimidazolyl) derivatives require acidification during bioanalysis to prevent degradation, suggesting similar pH sensitivity for the target compound .
- Synthetic Accessibility : The 3-(2-butyl-5-chloroimidazolyl) analog was synthesized via modified reaction schemes to improve yield, a strategy applicable to the target compound .
Target Compound’s Potential:
The trifluoromethyl group may improve metabolic stability and target binding in pharmaceuticals, analogous to oxathiapiprolin’s agrochemical efficacy.
Biological Activity
5-Methyl-3-(trifluoromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a compound that has garnered attention in recent years due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a unique oxazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 211.12 g/mol |
| Melting Point | 161–163 °C |
| Solubility | Soluble in organic solvents |
| CAS Number | [Not specified in sources] |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of oxazole have been shown to induce apoptosis in human breast adenocarcinoma cells (MCF-7) and acute lymphoblastic leukemia cells (CEM) at sub-micromolar concentrations .
Case Study: Cytotoxic Activity
A study demonstrated that related compounds exhibited IC50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range against several cancer cell lines:
- MCF-7 : IC50 = 0.65 µM
- HeLa : IC50 = 2.41 µM
These findings suggest that structural modifications can enhance the anticancer activity of oxazole derivatives .
The mechanism by which these compounds exert their biological effects often involves the induction of apoptosis through the activation of caspase pathways and modulation of p53 expression levels. Flow cytometry assays have confirmed that these compounds can trigger apoptotic pathways in a dose-dependent manner .
Pharmacological Potential
Beyond anticancer properties, there is emerging evidence suggesting that this compound may also possess anti-inflammatory and antimicrobial activities. The trifluoromethyl group is particularly noted for enhancing the lipophilicity of compounds, potentially improving their bioavailability and therapeutic efficacy .
Comparative Activity with Other Compounds
A comparative analysis with other oxazole derivatives reveals that while this compound shows promising activity, further chemical modifications are needed to optimize its pharmacological profile.
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | 0.65 | Anticancer |
| Doxorubicin | 0.45 | Anticancer |
| Compound A (related structure) | 0.38 | Anticancer |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare 5-methyl-3-(trifluoromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid?
- Methodological Answer : The compound is synthesized via cyclization reactions involving precursors such as β-keto esters or nitrile oxides. For example, refluxing acetic acid with sodium acetate and appropriate substrates (e.g., formyl-indole derivatives) can yield oxazole derivatives, as demonstrated in similar heterocyclic syntheses . Optimizing reaction time (3–5 hours) and stoichiometric ratios (e.g., 0.11 mol aldehyde per 0.1 mol amine) improves yield . Post-synthesis purification often involves recrystallization from DMF/acetic acid mixtures to enhance purity .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer : Characterization employs spectroscopic techniques:
- NMR : Proton and carbon NMR identify substituents (e.g., trifluoromethyl groups at δ ~110–120 ppm for signals) .
- HPLC/MS : Validates molecular weight (e.g., calculated = 223.15 g/mol) and purity (>95% by area normalization) .
- Melting Point : Consistent melting points (e.g., 182–183°C for analogous oxazole-carboxylic acids) confirm crystalline stability .
Advanced Research Questions
Q. What challenges arise in achieving regioselectivity during the synthesis of substituted oxazole derivatives?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For example, trifluoromethyl groups may direct cyclization to the 3-position due to their electron-withdrawing nature. Competing pathways (e.g., 1,3-dipolar vs. 1,5-electrocyclization) require controlled conditions, such as low-temperature stirring or catalytic bases (e.g., DBU), to favor the desired product . Conflicting regiochemistry in similar compounds (e.g., 5-phenyl vs. 4-carboxylate isomers) highlights the need for DFT calculations to predict transition states .
Q. How do structural modifications (e.g., methoxy or trifluoromethyl substitutions) impact biological activity?
- Methodological Answer : Substituents alter hydrophobicity, electronic density, and binding affinity. For instance:
- Trifluoromethyl : Enhances metabolic stability and membrane permeability via lipophilic effects .
- Methoxy Groups : Increase π-stacking interactions in enzyme active sites, as seen in analogs with IC values <10 µM for kinase inhibition .
Comparative SAR studies using 3-(4-methoxyphenyl)pyrazole derivatives demonstrate that electron-donating groups improve solubility but may reduce target affinity .
Q. What are the best practices for handling and storing this compound to prevent degradation?
- Methodological Answer : Stability studies on related oxazoles indicate sensitivity to light and humidity. Recommendations include:
- Storage : Under inert gas (N/Ar) at −20°C in amber vials .
- Handling : Use anhydrous solvents (e.g., THF, DCM) during synthesis to avoid hydrolysis of the oxazole ring .
- Stability Monitoring : Accelerated aging tests (40°C/75% RH for 4 weeks) with HPLC analysis detect degradation products (e.g., carboxylic acid formation from ester hydrolysis) .
Data Contradictions and Resolution
Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. For example:
- Melting Point Variability : A reported mp of 239–242°C for 4-methyl-2-phenyl-1,3-oxazole-5-carboxylic acid vs. 182–183°C for a positional isomer suggests structural confirmation via X-ray crystallography .
- Spectral Overlaps : Use 2D NMR (e.g., HSQC, HMBC) to distinguish between regioisomers. Computational tools (e.g., ACD/Labs) predict shifts for validation .
Experimental Design Considerations
Q. What in vitro assays are suitable for evaluating the compound’s enzyme inhibitory activity?
- Methodological Answer : Target-dependent assays include:
- Fluorescence Polarization : Measures binding to kinases (e.g., EGFR) using FITC-labeled ATP analogs .
- Microscale Thermophoresis (MST) : Quantifies dissociation constants () at low compound concentrations (nM–µM range) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
